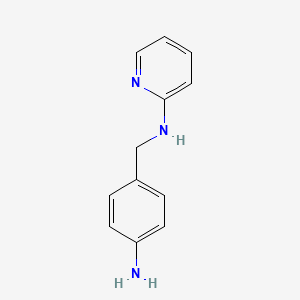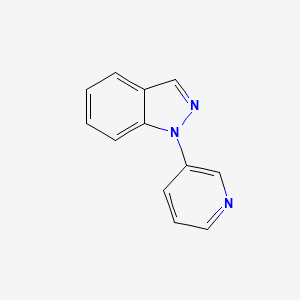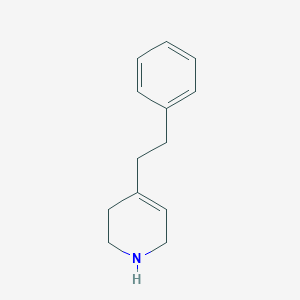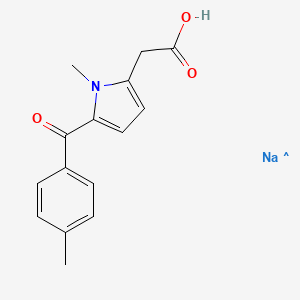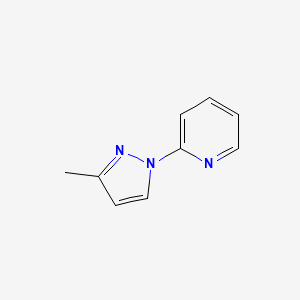
2-(3-methyl-1H-pyrazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound features a methyl group at the third position and a pyridyl group at the first position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-pyridylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(3-methyl-1H-pyrazol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazoles.
Scientific Research Applications
2-(3-methyl-1H-pyrazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2-(3-methyl-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
3-Methylpyrazole: Lacks the pyridyl group, making it less versatile in certain applications.
1-(2-Pyridyl)pyrazole: Lacks the methyl group, which can affect its reactivity and biological activity.
3-(2-Pyridyl)-5-methylpyrazole: Similar structure but with different substitution patterns, leading to variations in properties.
Uniqueness: 2-(3-methyl-1H-pyrazol-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and pyridyl groups enhances its reactivity and allows for diverse applications in various fields .
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-(3-methylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-8-5-7-12(11-8)9-4-2-3-6-10-9/h2-7H,1H3 |
InChI Key |
IFUCYZDWJZBOPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

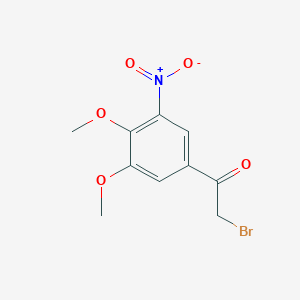
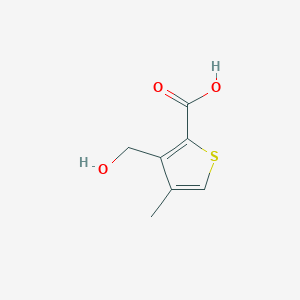
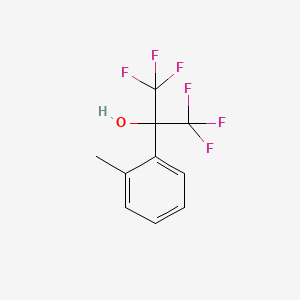
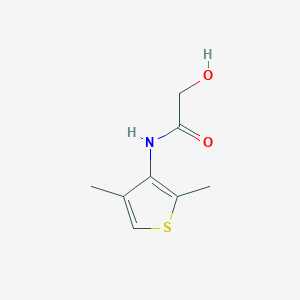
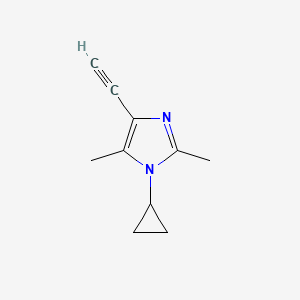
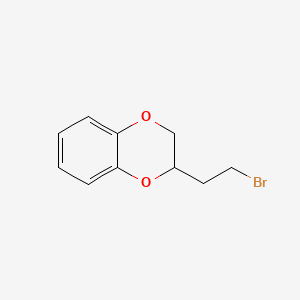
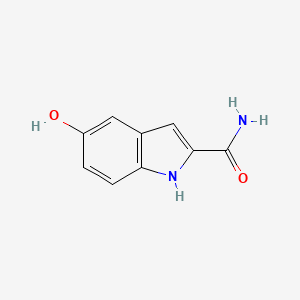
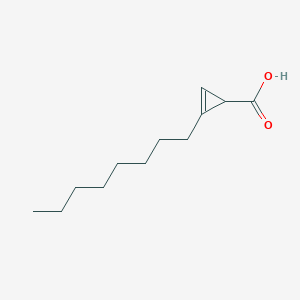
![4-[(Thiophen-3-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8630710.png)
